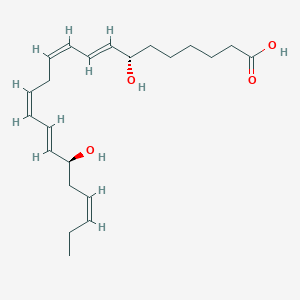

7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid

Description

7(S),17(S)-Dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid (7(S),17(S)-diHDPA) is a docosanoid derived from the ω-3 polyunsaturated fatty acid docosapentaenoic acid (DPA). Structurally, it belongs to the specialized pro-resolving mediators (SPMs), a class of bioactive lipids that actively resolve inflammation . This compound is an analog of protectins, such as neuroprotectin D1 (NPD1), which is biosynthesized from docosahexaenoic acid (DHA) . While NPD1 has well-documented anti-inflammatory and neuroprotective roles, 7(S),17(S)-diHDPA shares similar structural features—two hydroxyl groups at positions 7(S) and 17(S) and conjugated double bonds—but its biological activities remain less characterized .

Properties

IUPAC Name |

(7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-8,10-12,16-17,20-21,23-24H,2,4,9,13-15,18-19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,16-11+,17-12+/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBMLVBCKBUAQW-STWMVWSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CC=CC(CCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](CCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds are known to interact with various receptors and enzymes involved in inflammatory responses.

Mode of Action

It is known that similar compounds play a crucial role in the resolution of inflammation. They interact with their targets, leading to changes in cellular functions and signaling pathways.

Biological Activity

7(S),17(S)-Dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-docosapentaenoic acid (DiHDPA) is a specialized pro-resolving lipid mediator derived from docosapentaenoic acid (DPA). This compound is notable for its potential anti-inflammatory properties and roles in various biological processes. Understanding its biological activity is crucial for its application in therapeutic contexts, particularly in inflammation and immune response modulation.

- Molecular Formula : C22H34O4

- Molecular Weight : 362.5 g/mol

- CAS Number : 887752-13-8

- Structure : The compound features multiple double bonds and hydroxyl groups, contributing to its reactivity and biological functions.

Anti-inflammatory Properties

DiHDPA has been identified as a potent anti-inflammatory agent. Research indicates that it can modulate inflammatory responses by influencing various signaling pathways, including the NF-κB and MAPK pathways. These pathways are critical in regulating cytokine production and immune cell activation.

-

Mechanism of Action :

- DiHDPA acts on G-protein-coupled receptors (GPCRs) to mediate its effects on inflammation.

- It promotes the resolution of inflammation by enhancing macrophage efferocytosis of apoptotic cells, thereby preventing chronic inflammation.

-

Case Studies :

- In a study examining the effects of DiHDPA on murine models of acute inflammation, administration resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its efficacy in attenuating inflammatory responses .

- Another investigation highlighted that DiHDPA treatment led to improved outcomes in models of sepsis, suggesting its potential use as a therapeutic agent in severe inflammatory conditions .

Role in Immune Modulation

DiHDPA has been shown to influence various immune cell functions, including:

- Macrophage Polarization : It promotes an M2 macrophage phenotype, which is associated with tissue repair and anti-inflammatory responses.

- T Cell Regulation : DiHDPA modulates T cell activity, potentially enhancing regulatory T cell populations while suppressing pro-inflammatory T helper cell responses .

In Vitro Studies

In vitro studies using human immune cells have demonstrated that DiHDPA can inhibit the production of inflammatory mediators when stimulated by lipopolysaccharides (LPS). This suggests a direct role in dampening excessive immune responses.

| Study | Cell Type | Treatment | Observed Effect |

|---|---|---|---|

| Human Monocytes | DiHDPA | Reduced TNF-α production | |

| Macrophages | DiHDPA | Increased efferocytosis |

In Vivo Studies

Animal studies have provided further insights into the pharmacodynamics of DiHDPA:

- Efficacy in Models of Inflammation : DiHDPA administration in animal models resulted in decreased swelling and pain associated with inflammatory conditions.

| Model | Treatment | Outcome |

|---|---|---|

| Murine Sepsis Model | DiHDPA | Improved survival rates |

| Acute Arthritis Model | DiHDPA | Reduced joint inflammation |

Comparison with Similar Compounds

Functional Implications :

- The positional isomerism (7,17 vs. 10,17 hydroxylation) and distinct double-bond geometries influence receptor specificity. NPD1 binds to resolvin D1 receptors (e.g., ALX/FPR2) to suppress pro-inflammatory cytokines , whereas 7(S),17(S)-diHDPA’s targets are unconfirmed but hypothesized to overlap with protectin pathways .

- DHA-derived NPD1 demonstrates potent bioactivity in reducing neutrophil infiltration and promoting tissue repair , while 7(S),17(S)-diHDPA’s efficacy in vivo remains understudied .

17-Oxo-7(Z),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid

Functional Implications :

- The 17-oxo group in 17-oxo-DPA enables PPARγ activation, a mechanism distinct from the hydroxyl-dependent resolvin pathways of 7(S),17(S)-diHDPA .

- 17-Oxo-DPA’s Nrf2-mediated antioxidant effects suggest a broader regulatory role in oxidative stress, whereas 7(S),17(S)-diHDPA may specialize in resolving sterile inflammation .

Resolvin D4 (RvD4) and Lipoxin A4 (LXA4)

Functional Implications :

- RvD4 and LXA4 are trihydroxy derivatives with more complex oxidation patterns compared to 7(S),17(S)-diHDPA’s dihydroxy structure. This difference enhances their binding affinity to specialized receptors (e.g., GPR32 for RvD4) .

- LXA4’s tetraene system enables unique interactions with lipoxin A4 receptors (ALX/FPR2), while 7(S),17(S)-diHDPA’s activity may rely on protectin-like mechanisms .

Preparation Methods

Cyanobacterial Lipoxygenase (Osc-LOX) Catalysis

The Osc-LOX enzyme from Oscillatoria sp. converts DHA into 7(S),17(S)-DiHDPA through a two-step oxygenation process. First, DHA is oxygenated at C17 to form 17(S)-hydroperoxy-DHA, which is subsequently reduced to 17(S)-hydroxy-DHA. A second oxygenation at C7 yields 7(S),17(S)-DiHDPA. The reaction occurs in phosphate buffer (pH 7.4) at 25°C, with a reported conversion efficiency of 58% after 24 hours.

Table 1: Osc-LOX Reaction Parameters

| Substrate | Enzyme Concentration | Time (h) | Yield (%) |

|---|---|---|---|

| DHA | 0.5 mg/mL | 24 | 58 |

| DPA | 0.5 mg/mL | 24 | 42 |

This method benefits from regioselectivity but requires post-reaction purification via reverse-phase HPLC to isolate 7(S),17(S)-DiHDPA from byproducts like 7(S),15(R)-dihydroxy-16(S),17(S)-epoxy-DPA.

Human 15-Lipoxygenase (15-LOX-1/2) Cascades

Human 15-LOX-1 and 15-LOX-2 exhibit distinct regioselectivity in 7(S),17(S)-DiHDPA synthesis:

-

15-LOX-1 : Oxygenates 7(S)-hydroxy-DHA (7(S)-HDHA) at C14, producing 7(S),14(S)-diHDHA as the major product (83%), with only 12% 7(S),17(S)-DiHDPA.

-

15-LOX-2 : Preferentially oxygenates 7(S)-HDHA at C17, yielding 7(S),17(S)-DiHDPA (RvD5) with 89% selectivity and a catalytic efficiency (kcat/Km) of 12.7 ± 1.1 μM⁻¹s⁻¹.

Table 2: Kinetic Parameters of 15-LOX Isoforms

| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |

|---|---|---|---|

| 15-LOX-1 | 18.4 ± 2.3 | 0.32 ± 0.04 | 0.017 ± 0.002 |

| 15-LOX-2 | 9.8 ± 0.9 | 0.45 ± 0.03 | 0.046 ± 0.005 |

These enzymatic reactions are typically conducted in Tris-HCl buffer (pH 7.5) with 0.01% Tween-20 to enhance substrate solubility.

Chemical Synthesis Strategies

Stereoselective Total Synthesis

The total synthesis of 7(S),17(S)-DiHDPA involves a 22-step sequence starting from (S)-Garner’s aldehyde, achieving an overall yield of 11.4%. Key steps include:

-

Chiral Epoxide Formation : (7S,8S)-Epoxide intermediate synthesized using Sharpless asymmetric epoxidation (92% ee).

-

Palladium-Catalyzed Coupling : Sonogashira coupling between alkyne (C1–C10) and iodide (C11–C22) fragments under Pd(PPh₃)₄/CuI catalysis (78% yield).

-

Hydroxylation : Stereoselective dihydroxylation with AD-mix-β to install 7(S) and 17(S) configurations (64% yield).

Table 3: Critical Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Epoxidation | VO(acac)₂, TBHP, CH₂Cl₂, –20°C | 85 |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₂NH | 78 |

| Dihydroxylation | AD-mix-β, t-BuOH/H₂O | 64 |

This route enables gram-scale production but requires meticulous protection/deprotection strategies for hydroxyl groups.

Semi-Synthesis from DPA

Docosapentaenoic acid (DPA, C22:5 n-3) serves as a cost-effective precursor. The protocol involves:

-

Epoxidation : DPA treated with m-CPBA in CH₂Cl₂ to form 16(S),17(S)-epoxide (72% yield).

-

Acid-Catalyzed Hydrolysis : Epoxide opening with HClO₄ in THF/H₂O (4:1) to yield 17(S)-hydroxy-DPA.

-

LOX Oxygenation : 15-LOX-2-mediated oxygenation at C7 to produce 7(S),17(S)-DiHDPA (39% yield over three steps).

Hybrid Enzymatic-Chemical Approaches

Combining enzymatic oxygenation with chemical reduction improves efficiency:

Table 4: Hybrid Method Performance

| Metric | Value |

|---|---|

| Overall Yield | 34% |

| Purity (HPLC) | >98% |

| Total Time | 72 hours |

Purification and Characterization

Post-synthesis purification employs:

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway of 7(S),17(S)-dihydroxy-DPA, and how does it relate to other specialized pro-resolving mediators (SPMs)?

- Methodological Insights : 7(S),17(S)-dihydroxy-DPA is a docosanoid derived from the oxidation of docosapentaenoic acid (DPA) via lipoxygenase (LOX) pathways. Its biosynthesis parallels that of protectins and resolvins, which are SPMs derived from docosahexaenoic acid (DHA). Key steps include double lipoxygenation at the 7(S) and 17(S) positions, followed by enzymatic epoxidation and hydrolysis .

- Experimental Validation : Use isotopic labeling (e.g., deuterated DPA) in cell cultures (e.g., macrophages) to trace metabolite formation via LC-MS/MS .

Q. How can researchers detect and quantify 7(S),17(S)-dihydroxy-DPA in biological samples?

- Analytical Workflow :

- Extraction : Solid-phase extraction (SPE) with C18 columns to isolate lipid mediators from plasma/tissue homogenates.

- Quantification : Reverse-phase LC-MS/MS with multiple reaction monitoring (MRM) for high specificity. Use synthetic standards (e.g., Cayman Chemical’s 7(S),17(S)-hydroxy DPA) for calibration .

Q. What are the initial biological activities reported for 7(S),17(S)-dihydroxy-DPA?

- Anti-Inflammatory Effects : At 5–25 µM, it suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in macrophages. This activity is linked to PPARγ agonism (EC50 ~200 nM) and Nrf2-dependent antioxidant gene activation .

- Pro-Resolving Actions : Reduces neutrophil infiltration in murine peritonitis models, akin to protectin D1 .

Advanced Research Questions

Q. How does 7(S),17(S)-dihydroxy-DPA interact with other lipid mediators in resolving inflammation?

- Synergistic Mechanisms : Combines with resolvins (e.g., RvD1) to enhance phagocytosis of apoptotic neutrophils by macrophages. Co-administration in zebrafish tail-fin injury models shows accelerated resolution .

- Experimental Design : Use lipidomic profiling (e.g., UPLC-MS/MS) to map temporal changes in SPM networks during inflammation resolution .

Q. What experimental models are optimal for studying its PPARγ/Nrf2-dependent mechanisms?

- In Vitro Models :

- PPARγ knockdown macrophages (siRNA/CRISPR) to assess cytokine suppression.

- Nrf2−/− murine models to validate antioxidant gene regulation .

- In Vivo Applications : DSS-induced colitis models to evaluate dose-dependent effects on mucosal healing .

Q. How can contradictory data on its anti-inflammatory efficacy be resolved?

- Case Study : Discrepancies in cytokine inhibition (e.g., IL-1β vs. IL-6 suppression) may arise from cell-type-specific receptor expression (e.g., GPR32 vs. ALX/FPR2).

- Resolution Strategy :

- Dose-Response Curves : Test 1–50 µM ranges in primary vs. immortalized cells.

- Receptor Antagonists : Use WRW4 (FPR2 antagonist) to isolate signaling pathways .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.